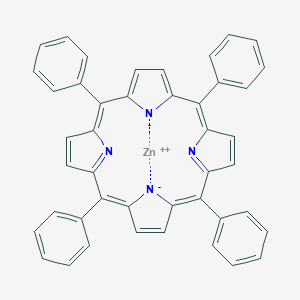

Zinc meso-tétraphénylporphine

Vue d'ensemble

Description

Zinc tetraphenylporphyrin is a zinc porphyrin. It has a role as a fluorochrome.

Applications De Recherche Scientifique

Régénération photocatalytique de NAD+

Le ZnTPP est utilisé dans la régénération photocatalytique de NAD+. Il est combiné avec C60 pour former une structure donneur-accepteur avec un champ électrique interne robuste. Cette structure assure une séparation et un transfert de charge ultra-rapides et de longue durée, ce qui améliore les performances de la régénération photocatalytique .

Diodes électroluminescentes

Le ZnTPP est utilisé dans la fabrication de diodes électroluminescentes. Ses propriétés uniques le rendent adapté à une utilisation dans ces dispositifs .

Biologie moléculaire

Le ZnTPP a des applications précieuses en biologie moléculaire. Cependant, les applications spécifiques dans ce domaine ne sont pas détaillées dans les sources .

Fluoroimmunodosage

Le ZnTPP est utilisé dans les fluoroimmunodosages, un type d'immunodosage (test biochimique) qui mesure la concentration d'une substance dans un fluide corporel

Mécanisme D'action

Target of Action

Zinc meso-tetraphenylporphine (ZnTPP) is a type of porphyrin that has been used in various biological applications Porphyrins are known to interact with various biological molecules, including proteins and nucleic acids, due to their ability to form complex structures .

Mode of Action

The mode of action of ZnTPP involves its interaction with these biological targets. For instance, the molecular interactions of ZnTPP with dimethyl methylphosphonate (DMMP) have been investigated, showing that these interactions change the absorbance characteristics of the compound .

Biochemical Pathways

Given its use in molecular biology and fluoroimmunoassay, it can be inferred that zntpp may influence various biochemical pathways related to these fields .

Result of Action

Its use in light-emitting diodes suggests that it may have effects on photon emission and absorption . In a study, it was found that the interactions between ZnTPP and DMMP change the absorbance characteristics of the compound .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of ZnTPP. Factors such as temperature, pH, and the presence of other molecules can affect its interactions with its targets and its overall effectiveness .

Analyse Biochimique

Biochemical Properties

Zinc meso-tetraphenylporphine has been used in various biochemical applications. For instance, it has been used in a fullerene-based photocatalyst (C60-ZnTPP) capable of regenerating NAD+ through oxidation of NADH by photogenerated holes . This process involves the interaction of Zinc meso-tetraphenylporphine with NADH, a key molecule in cellular metabolism .

Cellular Effects

The cellular effects of Zinc meso-tetraphenylporphine are primarily observed in its role as a photocatalyst in the regeneration of NAD+. This process is crucial for various cellular functions, including energy production and the regulation of several metabolic processes .

Molecular Mechanism

Zinc meso-tetraphenylporphine and C60 are combined as a donor-acceptor structure with a robust internal electric field, ensuring ultrafast and long-lived charge separation and transfer . This is conducive to improving the performance of photocatalytic regeneration of NAD+, thereby influencing various molecular mechanisms within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, Zinc meso-tetraphenylporphine has demonstrated the ability to regenerate NAD+ within 5 hours under visible light illumination . This suggests that the compound has a significant temporal effect on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

Zinc meso-tetraphenylporphine plays a role in the metabolic pathway involving the regeneration of NAD+ . NAD+ is a crucial cofactor in various enzymatic reactions, and its regeneration is essential for maintaining cellular metabolism .

Activité Biologique

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc (ZnTPP) is a metalloporphyrin that has garnered significant attention due to its diverse biological activities, particularly in the fields of photodynamic therapy (PDT), antibacterial applications, and as a photocatalyst. This article delves into the biological activity of ZnTPP, supported by recent research findings and case studies.

Photodynamic Therapy (PDT)

ZnTPP has been extensively studied for its potential in photodynamic therapy, particularly against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) upon irradiation with light, leading to cytotoxic effects on targeted cells.

Key Findings:

- A comparative study demonstrated that ZnTPP nanohybrids combined with dextran-graft-polyacrylamide and silver or gold nanoparticles exhibited significant anticancer activity against LNCaP prostate cancer cells when exposed to 420 nm light. The silver-containing nanohybrids showed an impressive 82% cytotoxicity compared to 45% for gold nanohybrids .

- The effectiveness of ZnTPP as a photosensitizer is attributed to its stability, efficient light absorption, and high yield of ROS photogeneration. These properties make it a valuable candidate for PDT applications .

Antibacterial Activity

ZnTPP also exhibits notable antibacterial properties. Recent studies have explored its use in conjunction with copper nanoparticles to enhance its antibacterial efficacy.

Research Insights:

- A study reported the synthesis of ZnTPP/Cu nanoparticles (Cu-NPs) which demonstrated significant antibacterial activity against Staphylococcus aureus and other gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated that the ZnTPP/Cu-NPs effectively inhibited bacterial growth .

- The incorporation of ZnTPP into nanocomposites was achieved through a green synthesis method that involved visible light irradiation, which not only improved the antibacterial properties but also maintained the structural integrity of the porphyrin .

Table 1: Summary of Biological Activities of ZnTPP

Mechanistic Studies

The mechanism by which ZnTPP exerts its biological effects involves complex interactions at the molecular level. For instance:

- In PDT, upon light activation, ZnTPP transitions to an excited state that facilitates energy transfer and ROS production, leading to cellular damage in targeted tissues.

- The structural characteristics of ZnTPP allow it to interact favorably with cellular components, enhancing its efficacy as both a photosensitizer and an antibacterial agent.

Propriétés

Numéro CAS |

14074-80-7 |

|---|---|

Formule moléculaire |

C44H28N4Zn-2 |

Poids moléculaire |

678.1 g/mol |

Nom IUPAC |

5,10,15,20-tetraphenylporphyrin-22,24-diide;zinc |

InChI |

InChI=1S/C44H28N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2; |

Clé InChI |

FGEZGTKFMCNEOZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn+2] |

SMILES canonique |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn] |

Key on ui other cas no. |

14074-80-7 |

Description physique |

Purple crystals; [Alfa Aesar MSDS] |

Synonymes |

zinc tetraphenylporphyrin zinc(II) tetraphenylporphyrin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc (ZnTPP)?

A1: ZnTPP has a molecular formula of C44H28N4Zn and a molecular weight of 678.16 g/mol.

Q2: How can ZnTPP be characterized spectroscopically?

A2: ZnTPP exhibits characteristic absorption bands in the UV-Vis spectrum, including a strong Soret band around 420 nm and weaker Q bands in the 500-600 nm region. [, , , , ] These bands are sensitive to axial ligation and changes in the porphyrin ring's electronic structure. [, , , , ] Additionally, NMR spectroscopy can provide information about the porphyrin ring's structure and dynamics. [, , ]

Q3: How does the solubility of ZnTPP vary in different solvents?

A3: ZnTPP exhibits varying solubility depending on the solvent polarity. It shows limited solubility in polar solvents like water but dissolves well in organic solvents like chloroform, toluene, and dichloromethane. [, , ]

Q4: Can ZnTPP be incorporated into polymeric matrices, and how does this affect its properties?

A4: Yes, ZnTPP can be incorporated into various polymeric matrices, including PMMA, PS, and cholesterol-bearing polymethacrylates. [, , ] This incorporation can alter its photophysical properties, such as fluorescence lifetime and triplet excited state lifetime, depending on the polymer and solvent used. [, ]

Q5: Does ZnTPP exhibit catalytic activity, and if so, in which reactions?

A5: While ZnTPP itself might not be a highly active catalyst for many reactions, it can be functionalized to enhance its catalytic properties. For example, incorporating imidazolium bromide groups into ZnTPP creates a bifunctional catalyst capable of efficiently catalyzing the cycloaddition of carbon dioxide and epoxides. []

Q6: What role does ZnTPP play in photocatalysis?

A6: ZnTPP can act as a photosensitizer in photocatalytic systems. [, , ] Upon absorbing light, it can transfer energy or electrons to other molecules, initiating chemical reactions. For example, ZnTPP has been used in photoredox catalysis to activate trithiocarbonate chain transfer agents for visible-light-induced radical polymerization. [, ]

Q7: How is computational chemistry used to study ZnTPP?

A7: Computational methods, like density functional theory (DFT), are used to investigate various aspects of ZnTPP, including the geometries of its excited states and radical ions, the effects of substituents on its electronic structure, and its interactions with other molecules. [, , ]

Q8: How do structural modifications of the porphyrin ring in ZnTPP affect its properties?

A8: Modifying the porphyrin ring, such as by introducing substituents or changing its conformation, can significantly impact ZnTPP's properties. For example, halogenation of the meso-phenyl groups can affect its redox potentials and interactions with axial ligands. [, , ] Similarly, conformational distortions from planarity can alter its absorption spectrum, redox properties, and reactivity. [, , ]

Q9: What are the known degradation pathways of ZnTPP?

A9: While specific degradation pathways for ZnTPP are not extensively covered in the provided papers, it's known that porphyrins can undergo photodegradation and oxidation under certain conditions. [] Further research is needed to understand the stability of ZnTPP in different environments and develop appropriate formulation strategies to enhance its stability and shelf life.

Q10: What analytical techniques are used to study the interactions of ZnTPP with other molecules?

A10: Various techniques are employed to study ZnTPP interactions, including UV-Vis spectroscopy to monitor spectral changes upon binding, [, , , , ] fluorescence spectroscopy to analyze quenching or enhancement effects, [, , , , ] and NMR spectroscopy to probe structural changes and binding constants. [, , ] Additionally, electrochemical methods like cyclic voltammetry can be used to study the redox properties of ZnTPP and its interactions with other molecules. [, ]

Q11: How is the formation of ZnTPP complexes with other molecules characterized?

A11: Characterization of ZnTPP complexes involves a combination of spectroscopic and analytical techniques. UV-Vis and fluorescence spectroscopy are employed to monitor spectral changes, such as shifts in absorption or emission bands, upon complex formation. [, , , , ] NMR spectroscopy can provide insights into the structure and dynamics of the complex, while X-ray crystallography can reveal the solid-state structure of crystalline complexes. [, , , , , ]

Q12: Are there alternative compounds to ZnTPP for specific applications?

A12: The choice of alternative compounds depends on the specific application. For instance, other metalloporphyrins, such as those containing copper, magnesium, or iron, can be employed in catalytic or photophysical applications. [, , , ] Additionally, other classes of molecules, such as phthalocyanines, can exhibit similar properties and serve as potential substitutes. [] Careful consideration of the specific requirements of each application is crucial when selecting alternatives to ZnTPP.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.